molecular formula C6H6BrClN2 B13457002 3-Bromo-2-chloro-5-methylpyridin-4-amine

3-Bromo-2-chloro-5-methylpyridin-4-amine

Cat. No.: B13457002
M. Wt: 221.48 g/mol
InChI Key: FHVKEWVJTXCXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-methylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. It is a derivative of pyridine, featuring bromine, chlorine, and methyl substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylpyridin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 5-methylpyridin-2-amine. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to introduce the bromine and chlorine substituents efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylpyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-chloro-5-methylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

3-bromo-2-chloro-5-methylpyridin-4-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-2-10-6(8)4(7)5(3)9/h2H,1H3,(H2,9,10)

InChI Key

FHVKEWVJTXCXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1N)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.